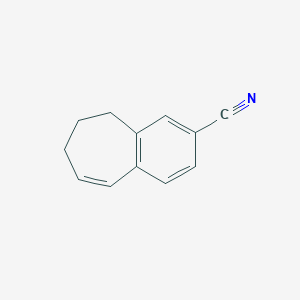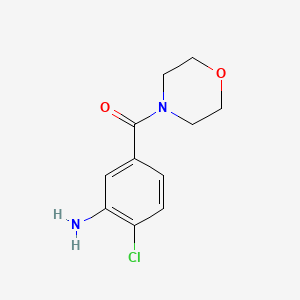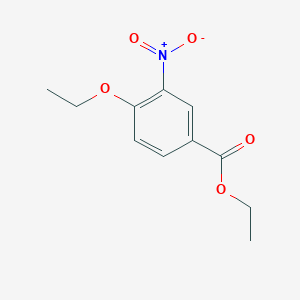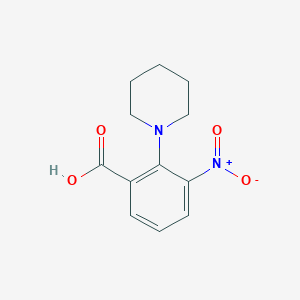
2-((2-Fluorophenoxy)methyl)-1,3-dioxolane
説明
2-((2-Fluorophenoxy)methyl)-1,3-dioxolane is a chemical compound that has gained significant attention in the scientific community due to its potential uses in various fields. This compound is commonly referred to as FMD or FPhMD and has been the subject of numerous studies, focusing on its synthesis, mechanism of action, biochemical and physiological effects, and future directions.
作用機序
The exact mechanism of action of 2-((2-Fluorophenoxy)methyl)-1,3-dioxolane is not fully understood. However, studies have shown that FMD can inhibit the activity of certain enzymes and proteins, which may contribute to its antitumor and antiviral properties.
Biochemical and Physiological Effects
Studies have shown that FMD can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. FMD has also been shown to possess antiviral properties, inhibiting the replication of certain viruses. In addition, FMD has been shown to have low toxicity, making it a promising candidate for further development.
実験室実験の利点と制限
One of the advantages of using 2-((2-Fluorophenoxy)methyl)-1,3-dioxolane in lab experiments is its low toxicity. This makes it a safe and viable option for use in various applications. However, one limitation of FMD is its relatively low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are numerous future directions for research on 2-((2-Fluorophenoxy)methyl)-1,3-dioxolane. One potential area of focus is the development of new drugs based on FMD. Additionally, further studies on the mechanism of action of FMD may provide insight into its potential uses in various fields. Finally, the synthesis of novel materials and polymers using FMD as a building block is an area of research that shows promise.
In conclusion, 2-((2-Fluorophenoxy)methyl)-1,3-dioxolane is a chemical compound with significant potential for use in various fields. Its antitumor and antiviral properties, low toxicity, and potential for use in material science make it a promising candidate for further research and development.
科学的研究の応用
2-((2-Fluorophenoxy)methyl)-1,3-dioxolane has been extensively studied for its potential application in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, FMD has been shown to possess antitumor and antiviral properties, making it a promising candidate for the development of new drugs. In material science, FMD has been used as a building block for the synthesis of novel polymers and materials.
特性
IUPAC Name |
2-[(2-fluorophenoxy)methyl]-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c11-8-3-1-2-4-9(8)14-7-10-12-5-6-13-10/h1-4,10H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBOFWGWWKIJQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)COC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590068 | |
| Record name | 2-[(2-Fluorophenoxy)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850348-82-2 | |
| Record name | 2-[(2-Fluorophenoxy)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 8-oxo-5,8-dihydropyrido[2,3-b]pyrazine-7-carboxylate](/img/structure/B1627172.png)

![3-[2-(4-Dimethylamino-phenyl)-pyrazolo[1,5-a]pyrimidin-6-yl]-propan-1-ol](/img/structure/B1627175.png)

![N-[2-(aminomethyl)phenyl]Methanesulfonamide](/img/structure/B1627179.png)
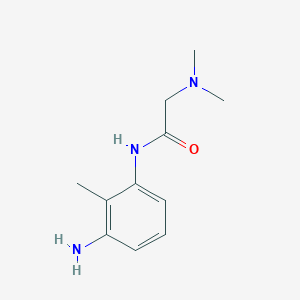

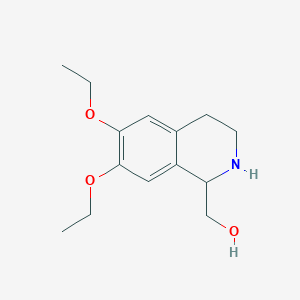

![4-Fluoro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene](/img/structure/B1627184.png)
